molecular formula C30H55N9O11 B12587367 L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine CAS No. 651292-09-0

L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine

Cat. No.: B12587367
CAS No.: 651292-09-0
M. Wt: 717.8 g/mol
InChI Key: VZFNYKCQTPGDNE-SVPILENZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and threonine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling agents like carbodiimides.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and clinical nutrition.

    L-Tyrosyl-L-glutamine: Another peptide with potential therapeutic uses.

    Semaglutide: A longer peptide used as a medication for type 2 diabetes.

Uniqueness

L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine is unique due to its specific sequence and the combination of amino acids, which confer distinct properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable in research and therapeutic contexts.

Properties

CAS No.

651292-09-0

Molecular Formula

C30H55N9O11

Molecular Weight

717.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C30H55N9O11/c1-13(2)22(38-25(44)15(4)34-28(47)21(33)16(5)40)29(48)35-14(3)24(43)36-19(10-11-20(32)42)26(45)37-18(9-7-8-12-31)27(46)39-23(17(6)41)30(49)50/h13-19,21-23,40-41H,7-12,31,33H2,1-6H3,(H2,32,42)(H,34,47)(H,35,48)(H,36,43)(H,37,45)(H,38,44)(H,39,46)(H,49,50)/t14-,15-,16+,17+,18-,19-,21-,22-,23-/m0/s1

InChI Key

VZFNYKCQTPGDNE-SVPILENZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.